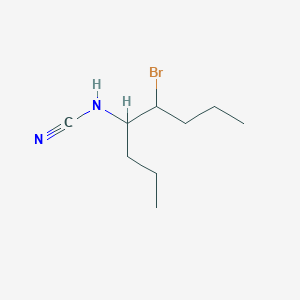
6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt is a chemical compound with a complex structure that includes amino, hydroxy, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dimethoxybenzoic acid with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution of methoxy groups may result in the formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3,6-dimethylpyrazine
- 2-Hydroxyethyl methacrylate
- 2-Diethylaminoethyl methacrylate
Uniqueness
6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it an important subject of study in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
93227-74-8 |
|---|---|
Formule moléculaire |
C11H14NNaO5 |
Poids moléculaire |
263.22 g/mol |
Nom IUPAC |
sodium;6-(2-amino-1-hydroxyethyl)-2,3-dimethoxybenzoate |
InChI |
InChI=1S/C11H15NO5.Na/c1-16-8-4-3-6(7(13)5-12)9(11(14)15)10(8)17-2;/h3-4,7,13H,5,12H2,1-2H3,(H,14,15);/q;+1/p-1 |
Clé InChI |
JLYBGSWRDNJSPS-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C(=C(C=C1)C(CN)O)C(=O)[O-])OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14349524.png)

![3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B14349544.png)



mercury](/img/structure/B14349590.png)
acetic acid](/img/structure/B14349602.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)



![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)
